Methyl 6-isothiocyanatohexanoate
Overview
Description
Methyl 6-isothiocyanatohexanoate is an organic compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . It is known for its presence in Wasabia Japonica (wasabi) and its promising biological activities. This compound is primarily used in proteomics research and has garnered attention due to its ability to modulate various molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-isothiocyanatohexanoate can be synthesized through various methods. One common approach involves the reaction of hexanoic acid with thionyl chloride to form hexanoyl chloride, which is then treated with potassium thiocyanate to yield the isothiocyanate derivative . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-isothiocyanatohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Methyl 6-isothiocyanatohexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-isothiocyanatohexanoate involves its interaction with cellular components. It has been shown to modulate various molecular pathways, including those involved in cell proliferation and apoptosis. The compound’s anti-carcinogenic properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 6-isothiocyanatohexanoate is unique due to its specific structure and biological activities. Similar compounds include:
Phenyl isothiocyanate: Used in the sequencing of amino acids in peptides (Edman degradation).
Fluorescein isothiocyanate: Used in biological assays of DNA and proteins.
Sulforaphane: Known for its anti-carcinogenic properties and found in cruciferous vegetables.
Compared to these compounds, this compound offers a unique combination of chemical reactivity and biological activity, making it a valuable tool in various fields of research .
Properties
IUPAC Name |
methyl 6-isothiocyanatohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-11-8(10)5-3-2-4-6-9-7-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBFBXWBDZCPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368134 | |
Record name | methyl 6-isothiocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16424-87-6 | |
Record name | methyl 6-isothiocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-isothiocyanatohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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